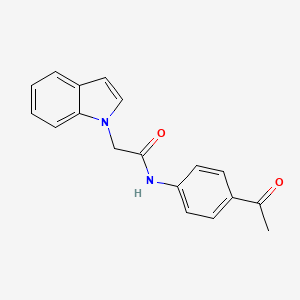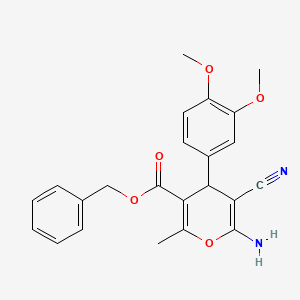
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide
説明
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide, commonly known as Acetamidoindole, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature and has been extensively studied for its diverse biological activities.
作用機序
The mechanism of action of Acetamidoindole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Acetamidoindole has also been found to inhibit the activity of protein kinase C (PKC), a signaling protein involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Acetamidoindole has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Acetamidoindole has also been found to induce cell cycle arrest and apoptosis in cancer cells, thus exhibiting anti-tumor activity.
実験室実験の利点と制限
The advantages of using Acetamidoindole in lab experiments include its easy synthesis, low toxicity, and diverse biological activities. However, its limitations include its poor solubility in water and its potential to undergo hydrolysis under acidic conditions.
将来の方向性
There are several future directions for research on Acetamidoindole, including:
1. Studying its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its mechanism of action and identifying its molecular targets.
3. Developing more potent derivatives of Acetamidoindole with improved pharmacological properties.
4. Studying its potential as a chemopreventive agent for various types of cancer.
5. Investigating its potential as a lead compound for the development of new antimicrobial agents.
Conclusion:
Acetamidoindole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there is still much to be learned about its mechanism of action and potential applications, research on Acetamidoindole holds promise for the development of new therapeutic agents for various diseases.
科学的研究の応用
Acetamidoindole has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that Acetamidoindole inhibits the production of pro-inflammatory cytokines and exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)14-6-8-16(9-7-14)19-18(22)12-20-11-10-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOGRGOOFJQEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![1-(4-chlorophenyl)-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4104727.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}thio)-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104734.png)
![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104736.png)

![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)

![N-(2-chlorobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4104767.png)

![7-(2-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4104794.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104799.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)
![1-benzoyl-6-bromo-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4104804.png)
